molecular formula C4H8ClNO4S B8504719 Ethyl 2-(chlorosulfonylamino)acetate

Ethyl 2-(chlorosulfonylamino)acetate

Cat. No. B8504719
M. Wt: 201.63 g/mol
InChI Key: UNTDTIMKVXGOPS-UHFFFAOYSA-N
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Patent
US09073906B2

Procedure details

To glycine ethylester hydrochloride (5.00 g, 35.8 mmol) in CH3CN (200 mL), was added sulfuryl chloride (29.00 g, 214.8 mmol), refluxed for 12 hr, and concentrated under reduced pressure. To the reaction mixture, was diethyl ether (100 mL), concentrated under reduced pressure (2×), and dried under vacuum. The resultant was used without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([O:4][C:5](=[O:8])[CH2:6][NH2:7])[CH3:3].[S:9](Cl)([Cl:12])(=[O:11])=[O:10]>CC#N>[Cl:12][S:9]([NH:7][CH2:6][C:5]([O:4][CH2:2][CH3:3])=[O:8])(=[O:11])=[O:10] |f:0.1|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
Cl.C(C)OC(CN)=O
Name
Quantity
29 g
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
CC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 12 hr
Duration
12 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure (2×)
CUSTOM
Type
CUSTOM
Details
dried under vacuum
CUSTOM
Type
CUSTOM
Details
The resultant was used without further purification

Outcomes

Product
Name
Type
Smiles
ClS(=O)(=O)NCC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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